molecular formula C6H8IN3O2 B13650589 Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13650589
M. Wt: 281.05 g/mol
InChI Key: XTTVBVYQFZMLKO-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 5-nitro-1H-pyrazole-3-carboxylate with iodine and methylamine under specific conditions . The nitro group is reduced to an amino group using reducing agents such as tin chloride or palladium on carbon . The reaction conditions, including temperature and solvent choice, play a crucial role in the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-4-iodo-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

methyl 5-amino-4-iodo-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C6H8IN3O2/c1-10-5(8)3(7)4(9-10)6(11)12-2/h8H2,1-2H3

InChI Key

XTTVBVYQFZMLKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)I)N

Origin of Product

United States

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